Prenalterol Methyl Ether Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

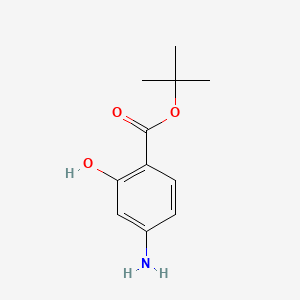

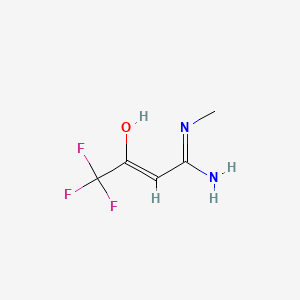

Prenalterol Methyl Ether Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H22ClNO3 and a molecular weight of 275.77 . Prenalterol, the parent compound of Prenalterol Methyl Ether Hydrochloride, is a cardiac stimulant which acts as a β1 adrenoreceptor agonist .

Synthesis Analysis

The synthesis of Prenalterol involves a stereospecific process. It exhibits adrenergic agonist activity despite having an interposed oxymethylene group . A new synthesis of the mono-enantiomeric chiral drug prenalterol is based on the symmetry-breaking phenomenon, specifically, the spontaneous resolution of 4-hydroxyphenyl glycerol ether .Molecular Structure Analysis

The single crystal X-ray diffraction method was used to investigate the molecular structure of Prenalterol . The type of prenalterol supramolecular motif (SMM) is a chirality driven property, dictated by the enantiomeric composition of the crystals .Chemical Reactions Analysis

Ethers, like Prenalterol Methyl Ether Hydrochloride, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Scientific Research Applications

Cardiovascular Effects and Hemodynamic Responses

Prenalterol Methyl Ether Hydrochloride, known for its cardio-selective beta-adrenergic receptor agonist properties, has been studied for its cardiovascular effects in various scientific research contexts. An investigation into its impact on normal male volunteers revealed significant increases in cardiac output, primarily due to an enhancement in stroke volume, with minimal changes in heart rate. This study highlighted prenalterol's potential in modulating myocardial contractility and peripheral resistance without markedly affecting mean arterial pressure (Scott et al., 1979).

Analytical Detection Techniques

The quantitative determination of prenalterol in biological matrices has seen advancements through methodologies such as gas-liquid chromatography and mass spectrometry. These techniques have allowed for the sensitive and selective analysis of prenalterol levels in plasma and urine, aiding in the understanding of its pharmacokinetic profile (Degen & Ervik, 1981; Ervik, Kylberg-Hanssen, & Lagerström, 1982).

Methodological Developments in Determination

Further methodological developments include a polarographic approach for the determination of prenalterol hydrochloride, providing a simple and sensitive means to quantify this compound in its pure form or within dosage preparations. This approach underlines the ongoing efforts to refine analytical techniques for better understanding the pharmacological applications of prenalterol (Aly, Belal, & Walash, 1995).

Spectrofluorimetric Analysis

A spectrofluorimetric method was introduced for the determination of prenalterol hydrochloride in pharmaceutical and biological contexts, based on its reaction with nitroso-derivatives, showcasing the versatility of analytical methods in tracking the presence and concentration of prenalterol across different mediums (Aly, 1999).

properties

| { "Design of the Synthesis Pathway": "The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "Dimethyl sulfate", "Methylamine", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with dimethyl sulfate in methanol to form 3,4-dimethoxybenzaldehyde.", "Step 2: 3,4-Dimethoxybenzaldehyde is then reacted with methylamine in diethyl ether under reflux conditions to form 3,4-dimethoxyphenylacetone.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the ketone group in 3,4-dimethoxyphenylacetone to form 3,4-dimethoxyamphetamine.", "Step 4: Hydrogen chloride gas is bubbled through a solution of 3,4-dimethoxyamphetamine in diethyl ether to form Prenalterol Methyl Ether Hydrochloride." ] } | |

CAS RN |

96996-91-7 |

Product Name |

Prenalterol Methyl Ether Hydrochloride |

Molecular Formula |

C13H22ClNO3 |

Molecular Weight |

275.773 |

IUPAC Name |

(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |

InChI Key |

WZFSGECBIBEGCS-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |

synonyms |

S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

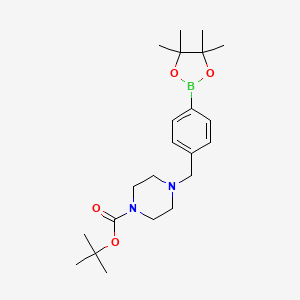

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)

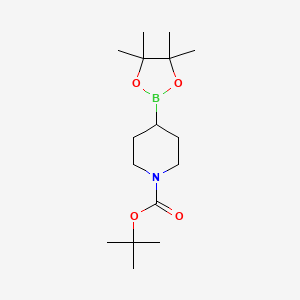

![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)